2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(naphthalen-1-yl)propanamide
Description
Properties
IUPAC Name |
2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-naphthalen-1-ylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-10(24-17-20-14(18)9-15(22)21-17)16(23)19-13-8-4-6-11-5-2-3-7-12(11)13/h2-10H,1H3,(H,19,23)(H3,18,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USYJAOORALYPOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC2=CC=CC=C21)SC3=NC(=CC(=O)N3)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(naphthalen-1-yl)propanamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as urea and β-ketoesters.
Thioether Formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the pyrimidine ring, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(naphthalen-1-yl)propanamide exhibit significant antimicrobial properties. For instance, studies have shown that pyrimidine derivatives can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .
Anticancer Properties
The compound has been investigated for its anticancer activity. In vitro studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the inhibition of specific signaling pathways associated with cell proliferation and survival. This suggests a promising avenue for further research into its application as an anticancer agent .
Enzyme Inhibition
Pyrimidine derivatives are known to act as enzyme inhibitors. The specific compound has shown potential in inhibiting certain enzymes involved in metabolic pathways related to cancer and infectious diseases. This property could be leveraged for therapeutic interventions targeting specific diseases .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of pyrimidine derivatives, including similar compounds to the target molecule, demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) that supports further development as a novel antimicrobial agent.
Case Study 2: Cancer Cell Line Studies
In another study focusing on the anticancer properties, derivatives were tested on various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Results showed that these compounds induced apoptosis at lower concentrations compared to standard chemotherapeutic agents, indicating their potential as effective anticancer drugs.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group and the naphthalene moiety play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. Pathways involved may include inhibition of dihydrofolate reductase (DHFR) or other key enzymes in metabolic pathways .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Substituent Effects
Table 1: Key Structural Differences
Key Observations :
- The naphthalen-1-yl group in the target compound introduces greater hydrophobicity compared to phenyl or benzothiazole substituents (e.g., Compound 18, 20). This may enhance membrane permeability but reduce aqueous solubility.
Key Observations :
Key Observations :
- Benzothiazole-sulfamoyl groups (Compound 20) confer selectivity for specific carbonic anhydrase isoforms, likely through interactions with hydrophilic active sites .
- Dichlorophenyl/cyano substituents (ZHK) could improve binding to hydrophobic enzyme pockets but may increase toxicity risks .
- The naphthalen-1-yl group in the target compound might target aromatic-rich binding sites (e.g., kinase ATP pockets) but requires experimental validation.
Physicochemical Properties
Table 4: Predicted Properties
Key Observations :
- Sulfamoyl groups (Compound 20, ZHK) lower logP and improve solubility but may limit passive diffusion .
Biological Activity
The compound 2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(naphthalen-1-yl)propanamide is a member of the dihydropyrimidine family, which has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a naphthalene moiety linked to a pyrimidine derivative through a propanamide chain. The presence of the sulfanyl group and the amino group contributes to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The proposed mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting processes such as nucleic acid synthesis.
- Receptor Modulation : It may interact with receptors, influencing signaling pathways that regulate cellular functions.
- Antiviral Activity : Some studies suggest that derivatives of dihydropyrimidines exhibit antiviral properties by inhibiting viral replication mechanisms.
Biological Activity Overview
Recent studies have highlighted the following biological activities associated with this compound:
Antiviral Properties
Research indicates that compounds containing the dihydropyrimidine scaffold can exhibit significant antiviral activity. For instance, derivatives have shown efficacy against various viruses by targeting viral polymerases and other essential proteins involved in viral replication.
Anticancer Activity
Dihydropyrimidines have been investigated for their potential anticancer effects. The inhibition of certain kinases or growth factor receptors can lead to reduced tumor cell proliferation. Specific studies have reported that modifications in the structure can enhance cytotoxicity against cancer cell lines.
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target | IC50 (µM) | Reference |
|---|---|---|---|---|
| Compound A | Antiviral | NS5B | 0.35 | |
| Compound B | Anticancer | EGFR | 1.25 | |
| Compound C | Enzyme Inhibition | PKC | 0.20 |
Case Studies
Several case studies have been conducted to evaluate the biological activity of similar compounds:
- Antiviral Screening : A study screened various dihydropyrimidine derivatives for their ability to inhibit Hepatitis C virus (HCV) replication. Results indicated that specific structural modifications significantly enhanced antiviral potency.
- Cytotoxicity Assays : In vitro assays were performed on cancer cell lines, demonstrating that certain derivatives exhibited selective cytotoxicity, leading to apoptosis in tumor cells while sparing normal cells.
- Mechanistic Studies : Investigations into the mechanism revealed that these compounds could induce cell cycle arrest at specific phases, contributing to their anticancer effects.
Q & A
Q. How can the synthesis of this compound be optimized to improve yield and purity?
Methodological Answer: Synthesis optimization involves multi-step protocols with careful control of reaction parameters. Key steps include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution reactions at the sulfanyl group .
- Catalysts : Use of mild bases (e.g., K₂CO₃) to deprotonate intermediates without side reactions .
- Temperature Control : Maintain 60–80°C during coupling reactions to balance reaction rate and stability of heat-sensitive intermediates .
- Purification : Column chromatography with gradients of ethyl acetate/hexane (e.g., 3:7 to 1:1) resolves polar byproducts .
Q. What analytical techniques are recommended for confirming structural integrity and purity?
Methodological Answer: A combination of spectroscopic and chromatographic methods is essential:
- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to verify sulfanyl and naphthyl proton environments .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm deviation .
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
- IR Spectroscopy : Identify key functional groups (e.g., C=O at ~1680 cm⁻¹, S-H at ~2550 cm⁻¹) .
Advanced Research Questions
Q. How can computational modeling predict reactivity or interaction with biological targets?
Methodological Answer: Integrate quantum chemical calculations and molecular docking:
- Reaction Path Search : Density Functional Theory (DFT) identifies transition states for sulfanyl group reactivity .
- Molecular Dynamics (MD) : Simulate binding affinities to kinase targets (e.g., EGFR) using AMBER or GROMACS .
- ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP, solubility) .
Q. How should researchers resolve contradictions in reported biological activity data?
Methodological Answer: Cross-validation strategies include:
- Dose-Response Curves : Test across multiple concentrations (e.g., 1 nM–100 µM) to confirm IC₅₀ values .
- Assay Variability Controls : Use standardized cell lines (e.g., MCF-7 for cytotoxicity) and replicate experiments ≥3 times .
- Structural Analog Comparison : Compare activity with derivatives (e.g., pyrimidoindole vs. thienopyrimidine cores) to isolate SAR trends .
Q. What methodologies are used to assess stability under physiological conditions?
Methodological Answer: Stability studies require:
- pH-Varied Incubations : Test degradation in buffers (pH 2–9) at 37°C over 24–72 hours .
- LC-MS Monitoring : Track decomposition products (e.g., hydrolysis of the propanamide group) .
- Light/Heat Stress Tests : Expose to UV light (254 nm) or 40°C to simulate storage conditions .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
Methodological Answer: SAR strategies involve systematic modifications:
- Core Substitutions : Replace dihydropyrimidinone with pyrazolo[3,4-d]pyrimidine to enhance kinase inhibition .
- Functional Group Additions : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) to the naphthyl ring for improved binding .
- Bioisosteric Replacements : Swap sulfanyl with sulfonyl groups to modulate solubility and metabolic stability .
Q. What experimental designs minimize side reactions during multi-step synthesis?
Methodological Answer: Apply Design of Experiments (DoE) principles:
- Factorial Screening : Vary solvent, catalyst, and temperature to identify critical parameters .
- Inert Atmosphere : Use N₂/Ar to prevent oxidation of sulfanyl intermediates .
- Real-Time Monitoring : TLC or inline IR spectroscopy to detect byproducts early .
Emerging Research Directions
Q. How can green chemistry principles be applied to its synthesis?
Methodological Answer: Sustainable approaches include:
- Solvent Recycling : Recover DMF via vacuum distillation .
- Catalyst-Free Conditions : Explore microwave-assisted reactions to reduce reliance on toxic bases .
- Biocatalysis : Use lipases for enantioselective amidation steps .
Q. What strategies enhance solubility for in vivo studies?
Methodological Answer: Improve bioavailability via:
- Co-Solvent Systems : Use PEG-400/water mixtures (1:4) for intravenous formulations .
- Salt Formation : React with HCl to generate water-soluble hydrochloride salts .
- Nanoformulation : Encapsulate in PLGA nanoparticles (≤200 nm) for sustained release .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
